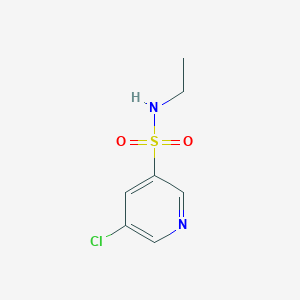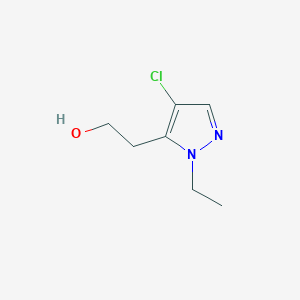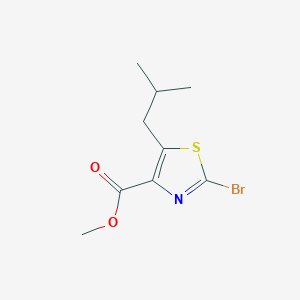
N-ethyl-4-fluoro-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-fluoro-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to the benzene ring, along with an ethyl group (-C2H5) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-fluoro-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction and substitution reactions. For instance, starting with 4-fluoro-3-(trifluoromethyl)aniline, the ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-fluoro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
N-ethyl-4-fluoro-3-(trifluoromethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their efficacy as drugs .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-(trifluoromethyl)aniline: Lacks the ethyl group on the nitrogen atom.
3-(trifluoromethyl)aniline: Lacks both the fluoro and ethyl groups.
4-nitro-3-(trifluoromethyl)aniline: Contains a nitro group instead of a fluoro group.
Uniqueness
N-ethyl-4-fluoro-3-(trifluoromethyl)aniline is unique due to the presence of both the fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 |
InChI Key |
GWLZZHQKNWIIMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-Methyl-5-(propan-2-YL)-1H-1,2,3-triazol-4-YL]acetic acid](/img/structure/B13275787.png)


![2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol](/img/structure/B13275817.png)

![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13275822.png)

![2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13275844.png)
![2-[(3Z)-Thiolan-3-ylidene]acetic acid](/img/structure/B13275852.png)



